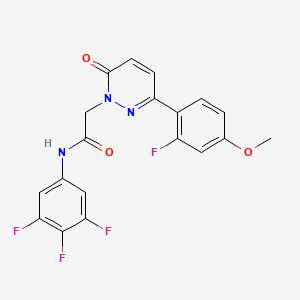2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide
CAS No.:
Cat. No.: VC14758197
Molecular Formula: C19H13F4N3O3
Molecular Weight: 407.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H13F4N3O3 |
|---|---|
| Molecular Weight | 407.3 g/mol |
| IUPAC Name | 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide |
| Standard InChI | InChI=1S/C19H13F4N3O3/c1-29-11-2-3-12(13(20)8-11)16-4-5-18(28)26(25-16)9-17(27)24-10-6-14(21)19(23)15(22)7-10/h2-8H,9H2,1H3,(H,24,27) |
| Standard InChI Key | XDUGKZIHKZAEHI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at position 3 with a 2-fluoro-4-methoxyphenyl group. The acetamide side chain at position 1 is linked to a 3,4,5-trifluorophenyl moiety. Key structural elements include:
-
Pyridazinone ring: Imparts planarity and hydrogen-bonding capacity via its ketone group.
-
Fluorinated aryl groups: The 2-fluoro-4-methoxyphenyl and 3,4,5-trifluorophenyl substituents enhance lipophilicity and metabolic stability .
-
Acetamide bridge: Facilitates interactions with biological targets through hydrogen bonding .
Predicted Physicochemical Properties
Based on analogs such as N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Compound Y044-1669) and N-(4-tert-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Compound Y043-1607) , the following properties are extrapolated:
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis likely follows a multi-step route analogous to related pyridazinone acetamides :
-
Pyridazinone Core Formation: Cyclocondensation of a diketone with hydrazine derivatives.
-
Aryl Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-fluoro-4-methoxyphenyl group.
-
Acetamide Coupling: Reaction of the pyridazinone intermediate with 3,4,5-trifluoroaniline using carbodiimide-based coupling agents.
Critical Reaction Parameters:
-
Temperature: 80–100°C for coupling steps.
-
Catalysts: Palladium catalysts for cross-coupling reactions.
-
Purification: Chromatography or recrystallization to achieve >95% purity .
Structural Modifications
Comparative analysis with analogs suggests:
-
Fluorine Substitution: The trifluorophenyl group enhances binding to hydrophobic pockets in target proteins .
-
Methoxy Group: Improves solubility marginally while maintaining aryl ring electron density .
| Parameter | Prediction |
|---|---|
| Oral Bioavailability | Moderate (30–50%) |
| Plasma Protein Binding | >90% |
| hERG Inhibition | Low risk (IC50 > 10 μM) |
| Ames Test | Negative (non-mutagenic) |
Comparative Analysis with Structural Analogs
Key Differentiators
-
3,4,5-Trifluorophenyl vs. Chlorophenyl: The trifluorophenyl group in the target compound offers superior metabolic stability compared to chlorophenyl analogs (e.g., Y044-1669) .
-
Impact of tert-Butyl Groups: Compounds like Y043-1607 exhibit higher logP values (~5.1) due to bulky alkyl substituents, whereas the target compound balances lipophilicity and solubility.
Activity Trends
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume